molecular formula C8H7ClN2O4 B2871864 2-Amino-2-(2-chloro-5-nitrophenyl)acetic acid CAS No. 1260002-14-9

2-Amino-2-(2-chloro-5-nitrophenyl)acetic acid

Cat. No.: B2871864
CAS No.: 1260002-14-9
M. Wt: 230.6
InChI Key: SZZZHQRPXLTHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2-chloro-5-nitrophenyl)acetic acid is an organic compound with significant interest in various scientific fields. This compound features a unique structure that includes an amino group, a chloro-substituted phenyl ring, and a nitro group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-5-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-chlorophenylacetic acid followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-5-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acids and their derivatives, which have applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Amino-2-(2-chloro-5-nitrophenyl)acetic acid is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-5-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The amino and nitro groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitrophenylacetic acid
  • 2-Chloro-5-nitrophenylacetic acid
  • 2-Amino-2-(2-bromo-5-nitrophenyl)acetic acid

Uniqueness

2-Amino-2-(2-chloro-5-nitrophenyl)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

2-amino-2-(2-chloro-5-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c9-6-2-1-4(11(14)15)3-5(6)7(10)8(12)13/h1-3,7H,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZZHQRPXLTHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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